5-(2-Methoxy-2-oxoethyl)-1,3-benzoxazole-2-carboxylic acid
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Overview
Description
5-(2-Methoxy-2-oxoethyl)-1,3-benzoxazole-2-carboxylic acid is a chemical compound that belongs to the benzoxazole family Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-Methoxy-2-oxoethyl)-1,3-benzoxazole-2-carboxylic acid typically involves the reaction of 2-aminophenol with ethyl oxalyl chloride to form an intermediate, which is then cyclized to produce the benzoxazole ring. The methoxy group is introduced through a methylation reaction, and the carboxylic acid group is formed via hydrolysis of an ester intermediate. The reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 5-(2-Methoxy-2-oxoethyl)-1,3-benzoxazole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Quinones or other oxidized derivatives.
Reduction: Alcohols or aldehydes.
Substitution: Derivatives with different functional groups replacing the methoxy group.
Scientific Research Applications
5-(2-Methoxy-2-oxoethyl)-1,3-benzoxazole-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(2-Methoxy-2-oxoethyl)-1,3-benzoxazole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
- 2-(2-Methoxy-2-oxoethyl)phenylboronic acid
- 3-(2-Methoxy-2-oxoethyl)phenylboronic acid
- 2-(2-Methoxy-2-oxoethyl)phenyl 2-(3,4-dimethoxyphenyl)acetate
Comparison: 5-(2-Methoxy-2-oxoethyl)-1,3-benzoxazole-2-carboxylic acid is unique due to the presence of both a benzoxazole ring and a carboxylic acid group, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C11H9NO5 |
---|---|
Molecular Weight |
235.19 g/mol |
IUPAC Name |
5-(2-methoxy-2-oxoethyl)-1,3-benzoxazole-2-carboxylic acid |
InChI |
InChI=1S/C11H9NO5/c1-16-9(13)5-6-2-3-8-7(4-6)12-10(17-8)11(14)15/h2-4H,5H2,1H3,(H,14,15) |
InChI Key |
HDYGMTQCXKDKJE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1=CC2=C(C=C1)OC(=N2)C(=O)O |
Origin of Product |
United States |
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